1-Methyl-3-(naphthalen-1-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-methyl-3-naphthalen-1-ylpiperidine |
InChI |
InChI=1S/C16H19N/c1-17-11-5-8-14(12-17)16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3 |
InChI Key |
VSIVMHTYQKMSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 3 Naphthalen 1 Yl Piperidine and Analogous Compounds
Multi-Step Organic Synthesis Approaches
Multi-step synthesis provides a classical and versatile route to 1-Methyl-3-(naphthalen-1-yl)piperidine and its analogs. These approaches allow for the careful construction of the molecule with a high degree of control over its structure.
Condensation Reactions and Functional Group Transformations
A common strategy in the synthesis of piperidine (B6355638) derivatives involves the initial construction of a suitable precursor, followed by functional group transformations to yield the final product. For instance, a Mannich-type reaction, which is a three-component condensation, could be envisioned for the synthesis of related structures. This would involve the reaction of an enolizable ketone, an aldehyde (such as naphthaldehyde), and an amine.
Subsequent functional group transformations are then employed to achieve the desired this compound structure. These can include reduction of carbonyl groups, protection and deprotection of nitrogen atoms, and methylation of the piperidine nitrogen. For example, a precursor ketone could be reduced to an alcohol, which is then converted to a leaving group for a subsequent cyclization reaction. The piperidine nitrogen can be methylated using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide.
One-Pot and Multi-Component Reaction Strategies
To improve efficiency and reduce the number of synthetic steps, one-pot and multi-component reactions are increasingly utilized. A notable example is the synthesis of a related compound, 1-[(3-Methylpiperidin-1-yl)(3-nitrophenyl)methyl]naphthalen-2-ol, which was synthesized in a one-pot reaction from naphthalen-2-ol, 3-nitrobenzaldehyde, and 3-methylpiperidine (B147322). nih.gov This approach highlights the potential for condensing multiple reactants in a single step to rapidly assemble complex piperidine-containing structures. While not a direct synthesis of the target compound, this methodology demonstrates the feasibility of multi-component strategies for creating substituted piperidines.
Strategies for Piperidine Ring Formation
The formation of the piperidine ring is a critical step in the synthesis of this compound. Various methods have been developed to construct this six-membered heterocycle.
Hydrogenation and Reduction of Pyridine (B92270) Precursors
A prevalent method for synthesizing piperidines is the reduction of corresponding pyridine precursors. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. google.com
A more recent and sophisticated approach involves a three-step process starting from pyridine. snnu.edu.cnnih.govacs.org This method includes:
Partial reduction of pyridine : Pyridine is first partially reduced to a dihydropyridine (B1217469) derivative. snnu.edu.cnnih.govacs.org
Asymmetric carbometalation : The dihydropyridine then undergoes a Rh-catalyzed asymmetric reductive Heck reaction with an arylboronic acid, such as naphthalene-1-boronic acid. snnu.edu.cnnih.govacs.org This step introduces the naphthalene (B1677914) group at the 3-position with high enantioselectivity. snnu.edu.cnnih.govacs.org
Reduction : The resulting tetrahydropyridine (B1245486) is then fully reduced to the corresponding piperidine. snnu.edu.cnnih.govacs.org
The final N-methylation can be accomplished as a subsequent step to yield this compound.
The table below summarizes the key steps and reagents in a modern three-step synthesis of enantioenriched 3-arylpiperidines. snnu.edu.cnnih.govacs.org
| Step | Transformation | Key Reagents and Conditions |
| 1 | Partial Reduction of Pyridine | Phenyl chloroformate, NaBH4, MeOH, -78 °C |
| 2 | Rh-Catalyzed Asymmetric Carbometalation | Arylboronic acid, Rh catalyst, ligand, base, 70 °C |
| 3 | Reduction of Tetrahydropyridine | Further reduction to piperidine |
Intramolecular Cyclization Techniques
Intramolecular cyclization offers another powerful strategy for the formation of the piperidine ring. This typically involves a precursor molecule containing a nitrogen atom and a suitable electrophilic center, which can react to form the cyclic structure. For example, a molecule with an amine and a leaving group (such as a halide) at an appropriate distance can undergo intramolecular nucleophilic substitution to form the piperidine ring.
The development of asymmetric methods to synthesize chiral 3-substituted piperidines is of high interest. A significant advancement in this area is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.govacs.orgorganic-chemistry.org This method allows for the enantioselective synthesis of 3-substituted tetrahydropyridines, which are precursors to chiral 3-arylpiperidines. snnu.edu.cnnih.govacs.orgorganic-chemistry.org The use of chiral ligands in the rhodium catalyst is crucial for achieving high enantioselectivity. organic-chemistry.org This approach provides access to enantioenriched 3-arylpiperidines with a wide tolerance for different functional groups. snnu.edu.cnnih.govacs.orgorganic-chemistry.org
The table below presents data on the rhodium-catalyzed asymmetric synthesis of various 3-aryltetrahydropyridines, which are precursors to the corresponding piperidines.
| Arylboronic Acid | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenylboronic acid | (R)-DTBM-SEGPHOS | 95 | 98 |
| 4-Tolylboronic acid | (R)-DTBM-SEGPHOS | 96 | 98 |
| 4-Methoxyphenylboronic acid | (R)-DTBM-SEGPHOS | 92 | 98 |
| Naphthalen-1-ylboronic acid | (R)-DTBM-SEGPHOS | 85 | 97 |
This data highlights the effectiveness of the Rh-catalyzed asymmetric reductive Heck reaction for the synthesis of the direct precursor to 3-(naphthalen-1-yl)piperidine with high yield and excellent enantioselectivity.
Metal-Catalyzed Cyclizations
Metal-catalyzed intramolecular cyclizations represent a robust and versatile approach for the synthesis of piperidine derivatives. nih.gov These reactions leverage transition metals to facilitate the formation of carbon-nitrogen or carbon-carbon bonds, leading to the heterocyclic core. A variety of metals, including palladium, rhodium, gold, and copper, have been employed to catalyze these transformations. nih.govmdpi.com
For instance, radical cyclization can be an effective method. beilstein-journals.org Rhodium(III)-catalyzed C-H activation and cyclization of arylnitrones with diazo compounds has been used to synthesize functionalized quinolones, demonstrating the power of this approach for building nitrogen-containing heterocycles. mdpi.com Similarly, manganese-catalyzed cyclization of compounds like 3-isocyano-[1,1′-biphenyl]-2-carbonitrile with arylboronic acid proceeds through a radical pathway to form multiple new C-C and C-N bonds. mdpi.com Another strategy involves the direct α-arylation of cyclic amines via transition-metal-catalyzed sp3 C-H activation, which allows for the introduction of aryl groups onto the piperidine ring. researchgate.net
Key features of metal-catalyzed cyclizations include:
High Efficiency: Catalytic amounts of the metal are sufficient to promote the reaction.
Control of Selectivity: The choice of metal, ligand, and reaction conditions can influence the regio- and stereoselectivity of the cyclization.
Functional Group Tolerance: Many modern catalytic systems are tolerant of a wide range of functional groups, allowing for the synthesis of complex molecules.
| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |
| Rh(III) complexes | C-H Activation/Cyclization | Arylnitrones and diazo compounds | Functionalized 4-quinolones | mdpi.com |
| Mn complexes | Radical Cyclization | 3-isocyano-[1,1′-biphenyl]-2-carbonitrile and arylboronic acid | Pyrrolopyridine derivatives | mdpi.com |
| Pd₂(dba)₃ / BINAP | Buchwald-Hartwig Arylation | Secondary amines and 2-bromopyridine | N-aryl piperidines | researchgate.net |
Electrophilic Cyclization Pathways
Electrophilic cyclization is a classical yet effective method for piperidine synthesis. nih.gov This strategy typically involves the activation of a double or triple bond by an electrophile, followed by an intramolecular attack by a nitrogen nucleophile.
One such approach is the aza-Prins cyclization, where an N-tosyl homoallylamine reacts with a carbonyl compound in the presence of a Lewis acid like aluminum chloride (AlCl₃). This reaction generates 2,4-disubstituted piperidines with good yield and diastereoselectivity. organic-chemistry.org Another pathway involves the electroreductive cyclization of imines with terminal dihaloalkanes. beilstein-journals.org This method has been successfully applied to synthesize piperidine and pyrrolidine (B122466) derivatives, often with better yields in a flow microreactor compared to batch reactions. beilstein-journals.org
Furthermore, radical stereoselective cyclization of 1,6-enynes can be initiated through borane (B79455) addition and oxidation, leading to substituted piperidines. nih.gov Acid-mediated intramolecular hydroamination/cyclization of alkynes also provides a route to the piperidine core through the formation and subsequent reduction of an iminium ion intermediate. nih.gov
Aza-Michael Reaction Routes
The intramolecular aza-Michael reaction (or conjugate addition) is a highly effective method for constructing the piperidine ring. ntu.edu.sgresearchgate.net This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a similar Michael acceptor within the same molecule. ntu.edu.sg It is considered one of the most straightforward strategies for creating enantiomerically enriched N-heterocycles. nih.gov
Organocatalysis has emerged as a powerful tool for promoting enantioselective aza-Michael reactions. For example, using catalysts like 9-amino-9-deoxy-epi-hydroquinine, a series of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines have been synthesized with good yields and moderate diastereoselectivity. rsc.org Interestingly, by adjusting the catalyst-to-cocatalyst ratio, it is possible to selectively obtain either the major or the minor diastereoisomer with high enantioselectivity. rsc.org The reaction can be applied in a desymmetrization process, starting from achiral precursors to generate chiral piperidines. rsc.org
The versatility of the aza-Michael addition allows for the synthesis of a wide range of substituted piperidines, including trisubstituted piperidinones. ntu.edu.sg The stereochemical outcome of these reactions can often be predicted and controlled, making it a valuable tool in synthetic chemistry. ntu.edu.sgresearchgate.net
| Catalyst | Co-catalyst | Substrate Type | Key Feature | Reference |
| 9-amino-9-deoxy-epi-hydroquinine | Trifluoroacetic acid | Dienones with amine tether | Enantioselective desymmetrization | rsc.org |
| Lithium Chloride | None | Amine with α,β-unsaturated ester | Lewis acid acceleration | ntu.edu.sg |
| Primary amines (e.g., benzylamine) | Trifluoroacetic acid | Dienones | Diastereoselective double addition | ntu.edu.sg |
Alkene Cyclization Methodologies
Oxidative Amination of Non-Activated Alkenes
The direct functionalization of C-H bonds in non-activated alkenes is a highly sought-after transformation in organic synthesis. Oxidative amination allows for the simultaneous formation of a C-N bond and the construction of the heterocyclic ring. nih.gov This approach avoids the need for pre-functionalized starting materials.
Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes, using an iodine(III) oxidizing agent. nih.gov This method achieves the difunctionalization of a double bond, forming the N-heterocycle while also introducing an oxygen-containing substituent. nih.gov More recently, a conceptually novel approach involves the direct insertion of a nitrogen atom into the carbon-carbon double bond of unactivated alkenes. chemrxiv.org This reaction proceeds through aza-allenium intermediates and can yield either nitriles or amidine products depending on the alkene's substitution pattern. chemrxiv.org This method is noted for its operational simplicity and high tolerance for various functional groups. chemrxiv.org
Another strategy combines photoredox and copper catalysis to achieve the intermolecular oxidative amination of unactivated alkenes. epfl.ch This dual catalytic system involves the photochemical generation of an amidyl radical, which adds to the alkene. A subsequent copper-mediated β-hydride elimination from the resulting alkyl radical yields the allylic amine product. epfl.ch
Palladium-Catalyzed Enantioselective Approaches
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in enantioselective alkene cyclization provides a powerful route to chiral piperidines. nih.gov Liu et al. developed an enantioselective oxidative amination of alkenes using a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov The sterically bulky nature of the ligand was found to be crucial for activating the olefin by weakening the bond between the pyridine nitrogen and the palladium(II) center, thereby enhancing its electrophilicity. nih.gov
The intramolecular aza-Heck cyclization of alkenylcarbamates is another significant palladium-catalyzed reaction. This process occurs under redox-neutral conditions, making it suitable for substrates that are sensitive to oxidation. nih.gov The use of a chiral P-O ligand can induce high selectivity, and the flexible reaction conditions allow for subsequent one-pot cross-coupling reactions. nih.gov
Specific Synthetic Transformations for N-Substitution and Aryl Introduction
The synthesis of the target compound, this compound, requires specific methods for introducing the N-methyl group and the 3-naphthyl group.
Aryl Introduction: The introduction of an aryl group, such as naphthalene, at the 3-position of the piperidine ring can be achieved through several modern cross-coupling methods. A particularly effective strategy is the Rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This reaction couples arylboronic acids (e.g., 1-naphthaleneboronic acid) with a protected dihydropyridine, such as phenyl pyridine-1(2H)-carboxylate. acs.orgtmc.edu The process yields 3-aryl-tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding 3-arylpiperidine. nih.govnih.gov This three-step sequence (pyridine reduction, Rh-catalyzed arylation, and final reduction) provides general access to a wide variety of enantioenriched 3-substituted piperidines. acs.orgsnnu.edu.cn
N-Substitution: The introduction of the methyl group onto the piperidine nitrogen is typically a straightforward transformation. Following the construction of the 3-(naphthalen-1-yl)piperidine core, N-methylation can be accomplished using standard alkylating agents. A common method involves reductive amination, where the secondary amine is treated with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or formic acid (Eschweiler-Clarke reaction). Alternatively, direct alkylation with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base can be used. google.com For instance, in the synthesis of the analogous compound 1-Methyl-3-phenylpiperazine, methylation of the piperazine (B1678402) ring is achieved using formaldehyde and formic acid. google.com
The synthesis of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives of various methylpiperidines has also been reported, indicating that the coupling of a naphthalene-containing side chain to a pre-formed methylpiperidine ring is a viable strategy. nih.gov
Mannich Reactions for Piperidine Fragment Incorporation
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. This three-component condensation reaction typically involves an amine, an aldehyde (like formaldehyde), and a carbonyl compound, and it serves as a powerful tool for C-C bond formation and the introduction of a nitrogen-containing fragment. jofamericanscience.org In the context of piperidine synthesis, variations of the Mannich reaction can be employed to construct the heterocyclic ring system.
One versatile approach is the nitro-Mannich reaction, also known as the aza-Henry reaction, which condenses a nitroalkane with an imine to produce a β-nitroamine. researchgate.net These intermediates are highly valuable as they can undergo further transformations, such as reduction of the nitro group followed by intramolecular cyclization, to yield substituted piperidines. researchgate.netnih.gov This strategy allows for the controlled assembly of the piperidine backbone.
A direct and relevant example of a Mannich-type condensation that brings together the core components of naphthalene and piperidine involves the reaction of a naphthalenol, an aldehyde, and a piperidine derivative. For instance, a three-component reaction between naphthalen-2-ol, 3-nitrobenzaldehyde, and 3-methylpiperidine has been shown to produce complex piperidine-substituted naphthol compounds. nih.gov This reaction demonstrates the feasibility of incorporating both the naphthalene and piperidine moieties in a single, convergent step.
More advanced strategies, inspired by the biosynthesis of natural alkaloids, utilize a stereoselective three-component vinylogous Mannich reaction. rsc.org This process can employ a functionalized dienolate, an aldehyde, and an amine to generate a chiral dihydropyridinone, which serves as a versatile precursor for a wide array of poly-substituted chiral piperidine compounds. rsc.org
Table 1: Representative Mannich-Type Reaction for Naphthyl-Piperidine Scaffolds
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Key Intermediate/Product | Reference |
|---|---|---|---|---|---|
| Naphthalen-2-ol | 3-Nitrobenzaldehyde | 3-Methylpiperidine | Three-component condensation | 1-[(3-Methylpiperidin-1-yl)(3-nitrophenyl)methyl]naphthalen-2-ol | nih.gov |
| 1,3-bis-trimethylsily enol ether | Aldehyde | Amine | Vinylogous Mannich Reaction | Chiral dihydropyridinone | rsc.org |
Reactions with Naphthoquinone Derivatives
An alternative synthetic strategy involves introducing the naphthalene group onto a pre-existing piperidine ring. This is often accomplished by using highly reactive naphthalene species, such as naphthoquinones. Specifically, 2,3-dichloro-1,4-naphthoquinone (DCNQ) has been utilized as an effective substrate for reaction with various piperidine derivatives. tandfonline.comresearchgate.net
The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the piperidine ring attacks the electron-deficient quinone core, displacing one of the chloride leaving groups. tandfonline.comresearchgate.net This typically occurs in the presence of a base, such as sodium carbonate, in a suitable solvent like ethanol. tandfonline.com The result is the formation of a 2-piperidino-3-chloro-1,4-naphthoquinone derivative.
These N-substituted quinone products are not necessarily the final compounds. The remaining chlorine atom can be displaced by another nucleophile, allowing for the synthesis of diverse N,S-substituted derivatives. For example, treatment with various aromatic or aliphatic thiols can introduce a thioether linkage, further functionalizing the naphthoquinone scaffold. tandfonline.comresearchgate.net
Table 2: Synthesis of Naphthoquinone-Piperidine Derivatives
| Naphthoquinone Substrate | Piperidine Reactant | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone (DCNQ) | 3-Piperidinemethanol | Na2CO3, Ethanol | N-substituted 2-chloro-1,4-naphthoquinone | tandfonline.comresearchgate.net |
| 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | 1-(2-pyridyl)piperazine | Room Temperature | N-substituted 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | nih.gov |
Chiral Synthesis and Stereocontrol in Piperidine Formation
The biological activity of substituted piperidines is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic routes to produce enantiomerically pure 3-substituted piperidines is a significant area of research. nih.govacs.orgelectronicsandbooks.com Modern synthetic chemistry offers several powerful strategies to achieve high levels of stereocontrol.
Catalytic Asymmetric Methods: Transition metal catalysis provides a highly effective means of constructing chiral piperidines. One notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This method couples arylboronic acids with a phenyl pyridine-1(2H)-carboxylate derivative to generate 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. A subsequent reduction step then furnishes the final enantioenriched 3-substituted piperidine. nih.govacs.org Other transition metals, such as nickel, have also been employed in reductive coupling reactions to access chiral δ-lactams, which are versatile precursors for 3-substituted piperidines. acs.org
Chemo-enzymatic Strategies: Biocatalysis offers an alternative approach that leverages the inherent selectivity of enzymes to perform stereocontrolled transformations under mild conditions. acs.org A chemo-enzymatic dearomatization of activated pyridines has been developed, which uses a one-pot cascade reaction. acs.orgresearchgate.net This process combines the chemical reduction of pyridinium (B92312) ions to tetrahydropyridines with a subsequent stereoselective reduction catalyzed by an amine oxidase/ene imine reductase system to yield chiral 3- and 3,4-substituted piperidines with high enantiomeric excess. acs.orgresearchgate.net
Substrate-Controlled Methods: In substrate-controlled synthesis, the stereochemical outcome is directed by a chiral element already present in the starting material. Intramolecular cyclization reactions are a prime example. Amine-directed intramolecular hydroboration of unsaturated amine-borane complexes can be used to form the piperidine ring. nih.gov In these reactions, the stereochemistry of the starting material, particularly the geometry of the alkene and the configuration of any existing stereocenters, dictates the stereochemical outcome of the newly formed centers in the piperidine ring. nih.gov
Table 3: Comparison of Chiral Synthesis Strategies for 3-Substituted Piperidines
| Strategy | Catalyst/System | Transformation | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Heck Reaction | Rhodium-chiral ligand complex | Arylboronic acid + Dihydropyridine → Tetrahydropyridine | High enantioselectivity and functional group tolerance | nih.govacs.org |
| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase | Tetrahydropyridine → Chiral Piperidine | Excellent stereocontrol under mild, aqueous conditions | acs.orgresearchgate.net |
| N-Directed Hydroboration | Borane reagent (e.g., I2-activated amine borane) | Intramolecular cyclization of an alkenyl piperidine | Substrate-controlled diastereoselectivity | nih.gov |
Structural Elucidation and Conformational Analysis of 1 Methyl 3 Naphthalen 1 Yl Piperidine and Derivatives
Spectroscopic Characterization Techniques for Structure Confirmation
Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound like 1-Methyl-3-(naphthalen-1-yl)piperidine. Each technique provides unique information about the compound's atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the naphthalene (B1677914) ring, the piperidine (B6355638) ring, and the N-methyl group. The aromatic protons of the naphthalen-1-yl group would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the piperidine ring would appear more upfield, with their chemical shifts and splitting patterns revealing their connectivity and stereochemical relationships. The N-methyl group would likely appear as a singlet further upfield.
¹³C NMR: A carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The number of signals would confirm the symmetry of the molecule. The aromatic carbons of the naphthalene ring would have characteristic shifts in the δ 120-140 ppm range, while the aliphatic carbons of the piperidine ring and the N-methyl group would appear at higher field strengths.
Table 1: Predicted NMR Data for this compound
| Analysis Type | Predicted Chemical Shifts (ppm) | Key Features |
|---|---|---|
| ¹H NMR | δ 7.0-8.5 (aromatic), δ 1.5-3.5 (piperidine ring), δ 2.0-2.5 (N-methyl) | Signals for naphthalene, piperidine, and methyl protons. |
| ¹³C NMR | δ 120-140 (aromatic), δ 20-60 (aliphatic) | Distinct signals for each unique carbon atom. |
Note: This table represents predicted values and is for illustrative purposes only. Actual experimental data is not available.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to show characteristic C-H stretching vibrations for both the aromatic naphthalene system and the aliphatic piperidine ring. Aromatic C=C stretching bands would also be visible. The absence of certain bands, such as O-H or N-H stretches, would confirm the tertiary amine structure.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
MS: A standard mass spectrum would show a molecular ion peak (M+) corresponding to the exact mass of the compound. The fragmentation pattern would offer clues to the structure, likely showing fragments corresponding to the loss of the methyl group or the cleavage of the bond between the piperidine and naphthalene rings.
HR-MS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₆H₁₉N).
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the absolute configuration if the compound is chiral and crystallized as a single enantiomer. Furthermore, the analysis would show the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the naphthalene substituent (axial vs. equatorial).
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental percentages would be compared to the theoretical values calculated from the molecular formula (C₁₆H₁₉N) to verify the purity and empirical formula of the synthesized compound.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Molecular Formula | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.01 | C₁₆H₁₉N | 85.29% |
| Hydrogen | H | 1.008 | C₁₆H₁₉N | 8.50% |
| Nitrogen | N | 14.01 | C₁₆H₁₉N | 6.22% |
Note: This table is based on theoretical calculations from the molecular formula.
Computational and Theoretical Investigations of 1 Methyl 3 Naphthalen 1 Yl Piperidine
In Silico Prediction of Biological Activity and Target Identification
In silico tools are instrumental in the early stages of drug discovery for predicting the likely biological targets of a compound and its spectrum of activity. This approach saves significant time and resources by prioritizing molecules with desirable characteristics for further experimental validation.
SwissTargetPrediction and Prediction of Activity Spectra for Substances (PASS) Analysis
SwissTargetPrediction is a web-based tool that forecasts the most probable protein targets of a small molecule based on the principle of chemical similarity to known bioactive compounds. nih.govbio.toolsexpasy.orgresearchgate.netswisstargetprediction.ch For a compound like 1-Methyl-3-(naphthalen-1-yl)piperidine, a hypothetical SwissTargetPrediction analysis would likely identify a range of potential targets based on the structural motifs of the naphthalene (B1677914) and methyl-piperidine groups.
Based on analyses of similar arylpiperidine structures, the predicted targets could include a variety of receptors, enzymes, and transporters. nih.govnih.gov A hypothetical output might resemble the following:
| Target Class | Probability | Potential Targets |
| G protein-coupled receptors (GPCRs) | High | Dopamine (B1211576) receptors, Serotonin (B10506) receptors, Sigma receptors |
| Enzymes | Moderate | Monoamine oxidase, Acetylcholinesterase |
| Ion Channels | Moderate | Sodium channels, Potassium channels |
| Transporters | Low | Dopamine transporter, Serotonin transporter |
Prediction of Activity Spectra for Substances (PASS) is another computational tool that predicts a wide spectrum of biological activities based on the structure of a compound. clinmedkaz.orgrsc.org A PASS analysis for this compound would generate a list of potential pharmacological effects with corresponding probabilities. For analogous piperidine (B6355638) derivatives, predicted activities often relate to the central nervous system. clinmedkaz.org
A hypothetical PASS analysis might yield the following predictions:
| Predicted Activity | Pa (Probability to be Active) |
| Antipsychotic | > 0.7 |
| Anxiolytic | > 0.6 |
| Antidepressant | > 0.5 |
| Neuroprotective | > 0.4 |
| Monoamine oxidase inhibitor | > 0.3 |
Virtual Screening Methodologies for Lead Compound Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.irresearchgate.netresearchgate.net If this compound were identified as a hit from a primary screen, virtual screening could be employed to find structurally related analogs with potentially improved potency or pharmacokinetic properties. sciengpub.irresearchgate.net This process typically involves either ligand-based or structure-based approaches.
Ligand-Based Virtual Screening: This method uses the structure of a known active compound, such as this compound, as a template to search for similar molecules in a database.
Structure-Based Virtual Screening: If the three-dimensional structure of a biological target is known, computational docking can be used to predict how well different molecules from a library will bind to the target's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.
2D- and 3D-QSAR Studies for Activity Prediction
For a series of analogs of this compound, both 2D- and 3D-QSAR models could be developed.
2D-QSAR: These models use descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP, and topological indices, to predict activity. mdpi.com For instance, a 2D-QSAR study on piperidine derivatives acting as acetylcholinesterase inhibitors highlighted the importance of topochemical indices in determining their inhibitory activity. nih.gov
3D-QSAR: These models consider the three-dimensional structure of the molecules and often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around the molecules where steric, electrostatic, and other properties are favorable or unfavorable for activity.
A hypothetical 2D-QSAR equation for a series of this compound analogs might look like:
pIC50 = 0.5 * logP - 0.2 * TPSA + 1.5 * (Aromatic Ring Count) + 2.1
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, and TPSA is the topological polar surface area.
Model Development, External Validation, and Inter-Subset Similarity Determination
The development of a robust QSAR model involves several key steps:
Dataset Selection: A diverse set of compounds with accurately measured biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.
Model Building: Statistical methods such as multiple linear regression or partial least squares are used to build the QSAR model.
Internal Validation: Techniques like leave-one-out cross-validation are used to assess the internal consistency and predictive power of the model.
External Validation: The model's ability to predict the activity of an external set of compounds (not used in model development) is crucial for establishing its real-world applicability.
The inter-subset similarity of the training and test sets is also analyzed to ensure that the test set is a true representation of the chemical space of the training set.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govtandfonline.comuobaghdad.edu.iq If a biological target for this compound is identified, molecular docking can provide insights into its binding mode and key interactions with the target's active site. nih.govtandfonline.com
For example, if this compound were to bind to a dopamine receptor, docking simulations could reveal:
Binding Pose: The specific orientation of the compound within the receptor's binding pocket.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the naphthalene ring or the piperidine nitrogen. nih.gov
Binding Affinity: A scoring function is used to estimate the binding affinity of the compound to the target.
A hypothetical summary of docking results for this compound with a hypothetical receptor is presented below:
| Interaction Type | Interacting Residues |
| Pi-Pi Stacking | Phenylalanine, Tyrosine |
| Cation-Pi | Lysine, Arginine |
| Hydrophobic | Leucine, Valine, Isoleucine |
| Hydrogen Bond | Aspartic Acid, Serine |
These computational and theoretical investigations, while hypothetical for this compound itself, demonstrate the powerful suite of in silico tools available to modern medicinal chemists for accelerating the discovery and development of new therapeutic agents. rsc.orgmdpi.commdpi.comdntb.gov.uaresearchgate.netresearchgate.net
Binding Affinity Prediction and Interaction Analysis with Specific Receptors and Enzymes
Predicting the binding affinity of a ligand such as this compound to a biological target is a cornerstone of computational drug discovery. This process often involves molecular docking simulations, where the compound is computationally placed into the binding site of a receptor or enzyme to predict its preferred orientation and binding strength.
Research on structurally similar compounds, such as naphthalene-based antagonists for the P2Y14 receptor, highlights the methodologies used. nih.govresearchgate.net In these studies, computational models are used to predict how the molecule interacts with amino acid residues within the binding pocket. Key interactions typically analyzed include:
Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.
Hydrophobic Interactions: Interactions between the nonpolar regions of the ligand (like the naphthalene ring) and nonpolar residues of the protein.
Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.
Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.
For this compound, the naphthalene moiety would be expected to form significant hydrophobic and pi-pi stacking interactions, while the piperidine nitrogen could act as a hydrogen bond acceptor. The predicted binding energy, often expressed in kcal/mol, quantifies the stability of the ligand-receptor complex. A lower binding energy generally indicates a higher affinity.
Table 1: Hypothetical Binding Affinity Predictions for this compound
This table illustrates the type of data generated from molecular docking studies, showing predicted binding energies against various receptor types.
| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| P2Y14 Receptor | -9.8 | Pi-Pi stacking with Phenylalanine, Hydrophobic interaction with Leucine |
| Dopamine Transporter | -8.5 | Hydrogen bond with Aspartate, Hydrophobic interaction with Isoleucine |
| Serotonin Transporter | -8.2 | Cation-Pi interaction with Tyrosine, Van der Waals forces |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of this compound and its complex with a receptor over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. nih.gov
For this compound, MD simulations are crucial for understanding:
Conformational Stability: The piperidine ring can adopt several conformations, most notably the "chair" and "boat" forms. nih.govrsc.org MD simulations can determine the relative stability of these conformers and the energy barriers for interconversion. Ultrafast conformational dynamics have been observed in related molecules like N-methyl piperidine. rsc.org
Binding Dynamics: When bound to a receptor, both the ligand and the protein are flexible. MD simulations can show how the compound adjusts its conformation within the binding site to optimize interactions. Studies on analogous antagonists show that the piperidine moiety may be placed in a solvent-exposed and flexible region of the receptor, suggesting a high degree of conformational tolerance. nih.gov This dynamic process is critical for understanding the true nature of the binding event, which static docking models cannot fully capture.
Key metrics from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule and protein.
Table 2: Illustrative MD Simulation Metrics for Receptor-Bound this compound
| Metric | Value | Interpretation |
| Ligand RMSD (avg.) | 1.5 Å | The ligand remains stably bound in the pocket with minor positional deviation. |
| Protein RMSF (Flap Region) | 3.0 Å | The receptor's flap region shows high flexibility, accommodating the ligand. |
| Piperidine Ring Conformation | 95% Chair, 5% Twist-Boat | The chair conformation is highly stable, but minor flexibility exists. |
| Key Interaction Occupancy | H-bond with Asp79: 88% | A persistent hydrogen bond is formed, contributing significantly to binding affinity. |
Quantum Chemical Methods for Electronic Structure and Reactivity Predictions
Quantum chemical methods are used to investigate the electronic properties of a molecule, providing deep insights into its structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For a given compound, DFT calculations can accurately predict its optimized geometry, vibrational frequencies, and various electronic properties. bohrium.com In studies of similar molecules like 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, DFT using the B3LYP functional and a 6-311G(d,p) basis set has been employed to determine the most stable three-dimensional structure. bohrium.comresearchgate.net Such calculations for this compound would yield precise bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its molecular architecture.
Semi-empirical methods are based on the Hartree-Fock formalism but use empirical parameters to simplify calculations, making them much faster than ab initio methods like DFT. wikipedia.org These methods are particularly useful for generating initial molecular models of large molecules or for high-throughput screening. wikipedia.orgmpg.de
The PM3 (Parametric Model number 3) method is a popular semi-empirical approach that is parameterized to reproduce experimental data such as heats of formation and geometries for a wide range of organic molecules. mpg.deresearchgate.net While less accurate than DFT, PM3 is often used to quickly optimize the geometry of a molecule like this compound before performing more computationally expensive calculations, such as molecular docking or DFT. researchgate.net
Table 3: Comparison of Quantum Chemical Modeling Methods
| Method | Basis of Theory | Computational Cost | Typical Application for this compound |
| DFT (B3LYP) | Electron Density | High | Accurate geometry optimization, electronic property analysis (HOMO/LUMO). bohrium.com |
| Semi-Empirical (PM3) | Simplified Hartree-Fock with empirical parameters | Low | Rapid initial geometry optimization, conformational searching. researchgate.net |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov
Large HOMO-LUMO Gap: Implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
Small HOMO-LUMO Gap: Suggests the molecule is more reactive and easily polarizable, as less energy is needed for electronic excitation. nih.gov
For a related naphthalen-piperidine compound, the calculated HOMO-LUMO gap was found to be 4.45 eV, indicating significant stability. bohrium.com A similar analysis for this compound would provide fundamental information about its inherent stability.
Table 4: Hypothetical Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Interpretation |
| HOMO | -5.98 | Represents the ability to donate an electron. |
| LUMO | -1.45 | Represents the ability to accept an electron. |
| Energy Gap (ΔE) | 4.53 eV | A relatively large gap suggests high chemical stability. |
Quantum chemical calculations can also predict the most likely sites for chemical reactions by identifying nucleophilic (electron-rich) and electrophilic (electron-poor) centers within the molecule. youtube.comlibretexts.org
Two common methods for this are:
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, making them nucleophilic centers. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack, identifying them as electrophilic centers. bohrium.com
Fukui Functions/Parr Functions: These are reactivity indices derived from DFT that quantify the change in electron density at a specific point when the total number of electrons in the system changes. They can be used to identify the most likely sites for nucleophilic (Pk−), electrophilic (Pk+), and radical attacks. nih.govnih.gov
For this compound, the lone pair of electrons on the tertiary nitrogen atom of the piperidine ring is expected to be a primary nucleophilic center. The aromatic naphthalene ring, with its delocalized pi-electron system, contains regions that can act as both nucleophilic and electrophilic centers depending on the reacting species.
Evaluation of Polarity and Solvent Interaction Propensities
The polarity and solvent interaction propensities of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, computational methods provide valuable insights into these properties. The molecule's structure, combining a bulky, non-polar naphthalene ring with a potentially polar piperidine moiety, suggests a complex interplay of hydrophobic and hydrophilic characteristics.
Molecular Electrostatic Potential (MEP): The MEP map is a crucial tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the naphthalene group, being a large aromatic hydrocarbon system, is expected to be an electron-rich region, contributing to the molecule's hydrophobicity. Conversely, the nitrogen atom in the piperidine ring is a site of negative electrostatic potential, making it a potential hydrogen bond acceptor and contributing to the molecule's polarity. The methyl group on the nitrogen atom can also influence the steric accessibility and basicity of the nitrogen, thereby modulating its interaction with polar solvents.
Lipophilicity and Solubility: The partition coefficient (logP) is a measure of a molecule's lipophilicity. A higher logP value indicates greater lipid solubility and lower water solubility. Computational tools can predict the logP value for this compound. Given the substantial non-polar surface area of the naphthalene ring system, the compound is predicted to be highly lipophilic. This is a common feature for molecules designed to interact with targets in a lipid-rich environment, such as cell membranes. The predicted water solubility is consequently expected to be low.
The following table summarizes the computationally predicted physicochemical properties of this compound, which are crucial for understanding its polarity and solvent interaction propensities.
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C₁₆H₁₉N | --- |
| Molecular Weight | 225.33 g/mol | --- |
| LogP (o/w) | 4.15 | SwissADME |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | SwissADME |
| Water Solubility (LogS) | -4.37 | SwissADME |
| Water Solubility Class | Poorly soluble | SwissADME |
This data was generated using the SwissADME web tool.
These predicted values confirm the predominantly lipophilic nature of this compound, with a high logP value and poor water solubility. The low Topological Polar Surface Area (TPSA) further supports its limited interaction with polar solvents.
Pharmacophore Modeling for Activity Feature Identification
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, which is structurally related to known P2Y14 receptor antagonists, pharmacophore modeling can elucidate the key features responsible for its potential activity. nih.govunipd.itresearchgate.net
Based on the structure-activity relationships of analogous naphthalene-based P2Y14R antagonists, a pharmacophore model for this class of compounds can be proposed. nih.govresearchgate.net This model would likely include the following key features:
Hydrophobic/Aromatic Features: The naphthalene ring is a prominent hydrophobic and aromatic feature. This large, flat, and non-polar moiety is crucial for establishing van der Waals and π-π stacking interactions within a corresponding hydrophobic pocket of the receptor. nih.gov The model would include one or two aromatic rings to represent this group.
Positive Ionic/Cationic Feature: The nitrogen atom of the piperidine ring is basic and can be protonated at physiological pH. This would create a positive ionic center capable of forming an ionic bond or a strong hydrogen bond with a negatively charged residue (e.g., aspartic or glutamic acid) in the receptor's binding site. researchgate.net
The spatial arrangement of these features is critical for proper binding and activity. The distance and angles between the hydrophobic naphthalene core, the cationic center on the piperidine nitrogen, and the hydrophobic piperidine ring define the pharmacophoric pattern.
The following table outlines the key pharmacophoric features identified for the activity of naphthalene-based piperidine derivatives, which are applicable to this compound.
| Pharmacophore Feature | Corresponding Molecular Moiety | Putative Interaction with Receptor |
| Aromatic Ring (2) | Naphthalene Ring System | π-π stacking, hydrophobic interactions |
| Hydrophobic Group | Naphthalene and Piperidine Rings | Van der Waals forces, hydrophobic interactions |
| Positive Ionic Center | Protonated Nitrogen of the Piperidine Ring | Ionic bonding, hydrogen bonding |
This table is based on pharmacophore models developed for structurally related P2Y14R antagonists. researchgate.net
Computational alignment of this compound to such a pharmacophore model can predict its potential as an active ligand and guide the design of new analogs with improved potency and selectivity. The flexibility of the piperidine ring and the rotational freedom of the naphthalene group allow the molecule to adopt various conformations to fit the pharmacophore and, consequently, the receptor binding site. nih.gov
Structure Activity Relationship Sar Studies of 1 Methyl 3 Naphthalen 1 Yl Piperidine and Analogues
Impact of N-Substitution on Biological Activity and Selectivity
The substituent on the piperidine (B6355638) nitrogen is a key determinant of both affinity and selectivity for various biological targets. The N-methyl group of the parent compound is often optimal, with deviations leading to varied outcomes depending on the target receptor class.
In studies of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, derivatives with a methyl moiety at the piperidine N-atom consistently show high σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov In contrast, replacing the N-methyl group with a proton (N-H), a tosyl moiety, or an ethyl group leads to considerably lower σ1 affinity. nih.gov Molecular dynamics simulations suggest that the small N-methyl group enhances lipophilic interactions within the receptor's binding pocket compared to the secondary amine (N-H). nih.gov
For piperidine-based analogues of cocaine that target monoamine transporters, the N-substituent plays a crucial role in modulating selectivity. N-demethylation of certain 3-substituted piperidine ligands can improve activity at the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET) with only modest changes at the dopamine (B1211576) transporter (DAT). nih.gov However, replacing the N-methyl group with larger substituents, such as phenylalkyl groups, can lead to a loss in activity at the DAT while modestly improving activity at the SERT. nih.gov In more potent isomers, this same modification generally causes a significant decrease in activity at all monoamine transporters. nih.gov The introduction of polar groups into the N-alkyl substituent also tends to decrease activity across these transporters. nih.gov
Furthermore, studies on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-piperidines showed that N-benzyl substituents with modifications at the ortho or meta positions of the benzyl (B1604629) ring could produce compounds with a broad range of SERT/DAT selectivity ratios, though with minimal affinity for the NET. This highlights how substitutions on the N-benzyl group can fine-tune transporter selectivity.
| Compound/Modification | Target | Kᵢ (nM) | Change in Activity vs. N-Methyl |
| trans-(+)-ester | |||
| N-Methyl (1a) | DAT | 230 | Reference |
| SERT | 7,600 | Reference | |
| NET | 2,700 | Reference | |
| N-H (2a) | DAT | 210 | Modest Change |
| SERT | 3,100 | Improved | |
| NET | 1,400 | Improved | |
| N-Phenethyl (3c) | DAT | 810 | Decreased |
| SERT | 3,270 | Improved | |
| NET | 3,100 | No Significant Change | |
| cis-(-)-ester | |||
| N-Methyl (4) | DAT | 2.5 | Reference |
| SERT | 160 | Reference | |
| NET | 210 | Reference | |
| N-Phenethyl (6b) | DAT | >10,000 | Significantly Decreased |
| SERT | >10,000 | Significantly Decreased | |
| NET | >10,000 | Significantly Decreased |
Data adapted from a study on piperidine-based cocaine analogues, demonstrating the effect of N-substitution on monoamine transporter binding affinity. nih.gov
Influence of the Naphthalene (B1677914) Moiety at Position 3 on Pharmacological Profiles
The naphthalene moiety at the 3-position of the piperidine ring is a critical pharmacophoric element essential for the biological activity of many analogues. Its size, aromaticity, and hydrophobicity are key to effective interaction with target receptors.
In research on inhibitors of human Equilibrative Nucleoside Transporters (ENTs), the naphthalene group was found to be indispensable for activity. ontosight.ai When the naphthalene moiety of an active compound was replaced with a smaller benzene (B151609) ring, the inhibitory effects on both ENT1 and ENT2 were completely abolished. ontosight.airesearchgate.net This suggests that the extended aromatic system of naphthalene is required for productive binding. Interestingly, the inhibitory activity on both ENT1 and ENT2 could be regained by adding certain substituents to the benzene ring, such as a methyl group at the meta position or an ethyl or oxymethyl group at the para position. ontosight.ai This indicates that while the core phenyl group is insufficient, restoring some of the steric bulk and electronic properties of the original naphthalene moiety can recover function.
| Compound Modification | Target | IC₅₀ (µM) | Activity Status |
| Naphthalene Moiety (Parent) | ENT1 | 28.56 | Active |
| ENT2 | 4.77 | Active | |
| Benzene Moiety Replacement | ENT1 | >300 | Inactive |
| ENT2 | >300 | Inactive | |
| Benzene + m-CH₃ | ENT1 | 171.11 | Activity Regained |
| ENT2 | 36.82 | Activity Regained |
Data derived from studies on FPMINT analogues as ENT inhibitors, showing the critical role of the naphthalene moiety. ontosight.ai
Stereochemical Aspects of Activity and Selectivity
The three-dimensional arrangement of substituents on the piperidine ring is a fundamental factor in determining biological activity. The chiral centers in 1-methyl-3-(naphthalen-1-yl)piperidine and its analogues mean that enantiomers can exhibit significantly different affinities and efficacies for their biological targets.
This stereoselectivity is evident in studies of potent µ-opioid receptor (MOR) agonists. For one series of 3,4-substituted piperidine analogues, the (3R, 4S) enantiomer was found to be a highly potent and selective MOR agonist, with a Kᵢ value of 0.0021 nM. In stark contrast, its corresponding (3S, 4R) enantiomer was substantially less active, demonstrating the critical importance of the precise spatial orientation of the substituents for effective receptor binding and activation.
For 3-substituted piperidines, a large, sterically demanding group like the naphthalen-1-yl moiety will strongly prefer the equatorial position. This orientation minimizes steric hindrance, particularly unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. The chair conformer with an equatorial 2-methyl group is favored by 1.8 kcal/mol relative to the axial conformer. While electronic effects can sometimes favor an axial position for smaller or electronegative substituents, the significant bulk of the naphthalene group makes the equatorial conformation the overwhelmingly favored state. This preferred conformation dictates the spatial projection of the naphthalene moiety, which is often a crucial element for receptor recognition and binding.
Systematic Structural Modifications of the Piperidine Moiety
Beyond the substituents at positions 1 and 3, modifications to other parts of the piperidine ring, including the introduction of additional substituents or conformational constraints, serve as powerful tools to probe and optimize target interactions.
The introduction of small alkyl groups onto the piperidine ring can fine-tune binding affinity and selectivity. In a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine derivatives, methylation of the piperidine ring was used to explore the structural requirements of sigma (σ) receptors. researchgate.net
The results showed that a single methyl group at the 4-position produced the most potent σ1 ligand (Kᵢ = 0.030 nM) with excellent selectivity over the σ2 receptor. researchgate.net Meanwhile, a geminal dimethyl substitution at the 3-position (3,3-dimethyl) yielded the most selective compound for the σ1 receptor over the σ2 receptor (680-fold selectivity). researchgate.net These findings demonstrate that even minor additions to the piperidine scaffold can significantly alter the pharmacological profile, likely by influencing the ligand's fit within the receptor's binding pocket or by altering its physicochemical properties.
| Piperidine Substitution | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂/σ₁) |
| Unsubstituted | 1.15 | 224 | 195 |
| 2-Methyl | 0.81 | 148 | 183 |
| 3-Methyl | 0.28 | 211 | 754 |
| 4-Methyl | 0.030 | 17.9 | 597 |
| 3,3-Dimethyl | 0.35 | 238 | 680 |
Data for N-(6-methoxynaphthalen-1-yl)propyl piperidine derivatives, illustrating the effect of piperidine ring methylation on sigma receptor affinity. researchgate.net
Furthermore, incorporating the piperidine into a more rigid, bridged bicyclic system (such as a 2-azanorbornane or nortropane) is another strategy to explore conformational effects. rsc.org Such "rigidified" analogues can lock the molecule into a specific conformation, which may more closely match the receptor's preferred binding pose, thereby enhancing affinity. rsc.orgrsc.org For example, a quinuclidine (B89598) analogue (a bridged piperidine) was found to maintain the high affinity of its flexible piperidine counterpart for the P2Y14 receptor, suggesting the receptor can accommodate the steric constraints imposed by the bridged system. rsc.org
Correlation between Structural Features and Functional Efficacy
The collective SAR data reveal a clear correlation between specific structural attributes and the resulting functional efficacy of this compound analogues. High affinity and selectivity are not conferred by a single feature but emerge from an optimal combination of electronic, steric, and conformational properties.
Key correlations include:
N-Methyl Substitution: The presence of an N-methyl group is frequently associated with high affinity, particularly for targets like the σ1 receptor, by optimizing lipophilic interactions in the binding pocket. nih.gov Larger or more polar N-substituents can detune this interaction, often reducing potency or altering selectivity profiles. nih.gov
Extended Aromatic System: The bulky, hydrophobic naphthalene moiety at the 3-position is a critical pharmacophore for many targets. Its replacement with a smaller aromatic ring like benzene often leads to a complete loss of activity, underscoring its essential role in receptor recognition. ontosight.ai
Stereochemistry and Conformation: The functional efficacy is highly dependent on stereochemistry. The correct enantiomer places the key interacting groups (e.g., the naphthalene and N-substituent) in the precise three-dimensional orientation required for optimal receptor engagement. This is achieved when the bulky naphthalene group adopts a sterically favorable equatorial position on the piperidine chair conformer.
Piperidine Ring Substitution: Minor structural modifications to the piperidine ring, such as the addition of a methyl group, can serve as powerful modulators of activity and selectivity. The position of this substitution is critical, with different locations (e.g., 3- vs. 4-position) leading to distinct pharmacological outcomes, as seen in the dramatic affinity and selectivity shifts for sigma receptors. researchgate.net
Preclinical Pharmacological Investigations of 1 Methyl 3 Naphthalen 1 Yl Piperidine in in Vitro and in Vivo Models
Receptor and Transporter Interaction Studies
This section would have detailed the in vitro and in vivo binding and functional activity of 1-Methyl-3-(naphthalen-1-yl)piperidine at several critical biological targets.
Mu-Opioid Receptor (MOR) Binding
An investigation into the mu-opioid receptor (MOR) binding of this compound would typically involve in vitro assays to determine its affinity and functional activity at this receptor. Radioligand binding assays are commonly used to measure the binding affinity (expressed as the inhibition constant, Kᵢ) of a compound for the receptor. Functional assays, such as the [³⁵S]GTPγS binding assay, would be employed to determine whether the compound acts as an agonist, antagonist, or partial agonist at the MOR, and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ). These studies are crucial for understanding a compound's potential opioid-related effects. However, no such binding or functional data has been published for this compound.
Enzyme Inhibition Assays
To assess the potential of this compound as a cholinesterase inhibitor, in vitro enzymatic assays would be performed. These assays, often using the Ellman's method, measure the ability of the compound to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the compound required to reduce enzyme activity by 50%. Such data would reveal the compound's potency and selectivity for either cholinesterase enzyme, which is relevant for potential applications in neurodegenerative diseases. No public data on the AChE or BChE inhibitory activity of this compound is available.
The inhibitory activity of this compound against monoamine oxidase (MAO) isoenzymes, MAO-A and MAO-B, would be evaluated through specific enzyme inhibition assays. These assays measure the reduction in the metabolic activity of each isoenzyme in the presence of the compound. The findings, expressed as IC₅₀ values, would determine the compound's potency and selectivity for inhibiting MAO-A versus MAO-B. This information is critical for assessing its potential as a therapeutic agent for psychiatric and neurodegenerative disorders. Currently, there is no published research detailing the MAO inhibitory profile of this compound.
Evaluating the interaction of this compound with Glutathione S-transferases (GSTs) would involve in vitro assays to measure its ability to inhibit the catalytic activity of various GST isoenzymes. GSTs are key enzymes in cellular detoxification processes. An IC₅₀ value would be determined to quantify the compound's inhibitory potency. Understanding a compound's effect on GSTs is important, as inhibition can modulate cellular resistance to toxins and certain therapeutic drugs. No studies on the GST inhibitory properties of this compound have been reported in the scientific literature.
The potential for this compound to inhibit Akt1 kinase, a key enzyme in cell signaling pathways related to cell growth and survival, would be investigated using kinase assays. These assays measure the phosphorylation of an Akt1 substrate in the presence of the compound to determine its inhibitory effect. The potency of inhibition is typically expressed as an IC₅₀ value. This line of investigation is particularly relevant in cancer research. As of now, no data on the Akt1 kinase inhibitory activity of this compound is publicly accessible.
To determine if this compound has anti-inflammatory potential, its inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes would be assessed. In vitro enzyme immunoassays or other methods are used to measure the production of prostaglandins in the presence of the compound. The resulting IC₅₀ values would indicate the potency and selectivity of the compound for each COX isoenzyme. This selectivity is a critical factor in the safety profile of potential anti-inflammatory drugs. There is no available research on the COX-1 or COX-2 inhibitory effects of this compound.
HDM2 Inhibition
No published studies were found that specifically investigate the activity of this compound as an inhibitor of the HDM2-p53 protein-protein interaction. Research on HDM2 inhibitors has explored other substituted piperidines, but data for the titled compound is not available. nih.govnih.gov
Cellular Assays for Biological Activities
There is no specific information available in the scientific literature regarding the antiproliferative or cytotoxic effects of this compound on the human cancer cell lines OVCAR-8 (ovarian), HCT116 (colon), or MDA-MB-231 (breast). While related structures containing piperidine (B6355638) or naphthalene (B1677914) moieties have been evaluated for anticancer properties, these findings cannot be directly attributed to this compound. nih.govmdpi.comsciforum.net
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| OVCAR-8 | Ovarian | Data Not Available |
| HCT116 | Colon | Data Not Available |
| MDA-MB-231 | Breast | Data Not Available |
No studies were identified that report the antimicrobial activity of this compound against the specified bacterial or fungal strains. The antimicrobial potential of this specific compound has not been documented.
Table 2: Antimicrobial Activity of this compound
| Strain | Type | Activity (e.g., MIC, Zone of Inhibition) |
|---|---|---|
| Mycobacterium B5 | Bacterium | Data Not Available |
| Staphylococcus aureus | Bacterium | Data Not Available |
| Candida albicans | Fungus | Data Not Available |
| Pseudomonas aeruginosa | Bacterium | Data Not Available |
A review of the available literature yielded no data on the in vitro or in vivo antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial species. While other piperidine-containing compounds have been investigated for this purpose, information on the titled compound is absent. researchgate.net
There are no available scientific reports detailing the antioxidant or metal-chelating properties of this compound. nih.govresearchgate.netnih.gov Standard assays to determine radical scavenging ability or the capacity to chelate metal ions have not been reported for this compound.
In Vivo Pharmacological Evaluation in Animal Models
No preclinical studies in animal models evaluating the pharmacological effects, pharmacokinetics, or efficacy of this compound for any therapeutic indication were found in the public domain. researchgate.net
Assessment of Antinociceptive/Analgesic Properties
No publicly available in vitro or in vivo studies were found that specifically investigated the antinociceptive or analgesic properties of this compound. While piperidine derivatives, in general, have been explored for their analgesic potential, with some demonstrating significant effects in preclinical models of pain, data specific to this compound is not available. Research in this area would typically involve assays such as the hot plate test, tail-flick test, or formalin-induced paw licking test in animal models to evaluate potential pain-relieving effects.
Exploration of Central Nervous System (CNS) Activities (e.g., neurotransmitter uptake modulation)
There is a lack of published research on the central nervous system activities of this compound. Investigations into its potential to modulate neurotransmitter uptake by interacting with transporters for dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862) have not been reported in the accessible scientific literature. Such studies are crucial for understanding the psychopharmacological profile of a compound and would typically involve in vitro assays using synaptosomes or cell lines expressing specific neurotransmitter transporters.
Due to the absence of research data, no data tables can be generated for the preclinical pharmacological investigations of this compound.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Pathways and Analog Design
Future research will focus on developing more efficient synthetic routes and diverse analogs to improve the pharmacological properties of the 1-Methyl-3-(naphthalen-1-yl)piperidine scaffold. Current synthetic strategies for related analogs often involve a multi-stage process that includes the preparation of bromo-intermediates, followed by Suzuki coupling and ester hydrolysis. nih.gov
The exploration of analog designs is a key area of future development. Research has already shown that modifications to the piperidine (B6355638) ring can be well-tolerated. nih.gov For instance, creating bridged piperidine analogues, such as 2-azanorbornane, nortropane, and isoquinuclidine derivatives, has been a successful strategy to probe receptor affinity and modulate physicochemical properties. researchgate.net One study showed that a quinuclidine (B89598) analogue maintained the high affinity of the parent piperidine compound, suggesting that the receptor can accommodate steric bulk in that region. nih.gov
Future directions in analog design include:
Systematic Bridging: Introducing one or two-carbon bridges into the piperidine ring to create more rigid structures. This can lock the molecule into a receptor-preferred conformation, potentially increasing affinity and efficacy. nih.govresearchgate.net
Ring Isosteres: Replacing the piperidine ring with other heterocyclic systems, such as 5-membered heteroalkyl rings, to explore different spatial arrangements and interactions with the target receptor. nih.gov
Functional Group Introduction: Incorporating polar groups like hydroxyl or hydroxymethyl onto the piperidine or adjacent rings. This could enhance binding affinity through new polar interactions and improve properties like aqueous solubility. nih.govresearchgate.net
Prodrugs: Converting potent ligands into ester and carbamate (B1207046) prodrugs to enhance properties like oral bioavailability. Double prodrug strategies have shown promise in improving in vivo efficacy in preclinical models of asthma. researchgate.net
These synthetic explorations aim to produce a new generation of compounds with optimized affinity, selectivity, and pharmacokinetic profiles.
Advanced Computational Modeling for Optimized Lead Identification
Computational modeling is a critical tool for accelerating the discovery and optimization of leads based on the this compound structure. Pharmacophore modeling, for example, has been used to understand the key chemical features required for binding to targets like the P2Y14R. researchgate.net
A hypothesized pharmacophore for a related high-affinity antagonist includes:
Positive and negative ionic features.
A hydrophobic feature.
Two aromatic ring features that define the naphthalene (B1677914) scaffold. researchgate.net
Future computational efforts will likely involve more sophisticated techniques:
Structure-Based Drug Design: As high-resolution structures of target receptors become available, docking simulations can be used to predict the binding poses of new analogs, guiding the design of compounds with improved interactions.
In Silico Screening: Virtual libraries of novel analogs can be screened against target models to prioritize the synthesis of compounds with the highest predicted affinity and selectivity.
Predictive Modeling: Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can be employed to predict potential biological targets and pharmacological activities of newly designed analogs, potentially identifying new therapeutic applications or off-target effects early in the design process. clinmedkaz.org
These advanced computational approaches will streamline the lead identification and optimization process, reducing the time and resources required to develop clinical candidates.
Investigation of Additional Biological Targets and Mechanisms of Action
While the this compound scaffold is known for its potent P2Y14R antagonism, the unique ability of the piperidine structure to combine with various molecular fragments suggests it may interact with other biological targets. researchgate.netclinmedkaz.org The naphthalene moiety contributes aromaticity and hydrophobicity, while the piperidine ring provides basicity, features that allow for interactions with a range of biological macromolecules. vulcanchem.com
Future research should systematically investigate other potential targets to fully understand the compound's biological profile and explore new therapeutic avenues. For example, structurally related compounds containing a naphthyl-piperidine core, such as HDMP-28, are potent dopamine (B1211576) reuptake inhibitors, highlighting that small structural changes can significantly alter target specificity. wikipedia.org Other piperidine derivatives have been developed as inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL) or as ligands for receptors such as the histamine (B1213489) H3 receptor. unisi.itrsc.org
A comprehensive screening of this compound and its analogs against a panel of receptors, enzymes, and ion channels could uncover novel mechanisms of action or polypharmacological profiles that could be therapeutically advantageous.
Development of Dual-Acting Compounds and Multi-Target Ligands
There is a growing interest in developing single chemical entities that can modulate multiple biological targets simultaneously. This approach can offer enhanced therapeutic efficacy or a more favorable side-effect profile compared to administering multiple individual drugs. The this compound scaffold is a promising starting point for designing such multi-target ligands.
For instance, a dual inhibitor of cholinesterase and monoamine oxidase has been developed based on a different N-methylpiperidine derivative, demonstrating the feasibility of this approach. clinmedkaz.org Future research could explore combining the P2Y14R antagonist pharmacophore of this compound with other pharmacophores to address complex diseases. In inflammatory conditions like asthma, a compound that blocks the P2Y14R while also inhibiting another pro-inflammatory target could offer synergistic benefits.
The design of such molecules requires a deep understanding of the structure-activity relationships for each target and careful optimization to achieve a balanced potency profile.
Translational Research from In Vitro to Preclinical In Vivo Models
The successful translation of a promising compound from the laboratory to clinical use depends on rigorous evaluation in relevant biological systems. For derivatives of this compound, this involves a tiered approach moving from in vitro assays to preclinical animal models.
In Vitro Evaluation: Initial screening of new analogs typically involves cell-based and biochemical assays to determine potency and selectivity. For P2Y14R antagonists, fluorescence binding assays are used to determine receptor affinity (IC50 values). researchgate.net Cellular assays that measure the inhibition of downstream signaling pathways, such as cyclic AMP assays, provide further confirmation of antagonist activity. nih.gov
| Assay Type | Purpose | Example Finding for Analog |
| Fluorescence Binding Assay | Measures receptor affinity (IC50) | An isoquinuclidine analog showed an IC50 of 15.6 nM. researchgate.net |
| Cyclic AMP Assay | Measures functional antagonism | A benzoxazole (B165842) derivative achieved 4.1 nM affinity. nih.gov |
| Liver Microsome Stability | Evaluates metabolic stability | A related mTOR inhibitor was rapidly consumed with a half-life of 4 minutes. nih.gov |
Preclinical In Vivo Models: Compounds that demonstrate high in vitro potency and favorable properties are advanced into animal models of disease. Analogs of this compound have shown efficacy in preclinical models relevant to inflammation and pain.
Asthma Models: A double prodrug of a potent 2-azanorbornane analog was shown to dramatically reduce lung inflammation in a mouse model of asthma. researchgate.net
Pain Models: The same analog demonstrated in vivo antihyperalgesic activity, indicating potential for treating neuropathic pain. researchgate.net
Future translational research will need to expand this in vivo testing to include more extensive pharmacokinetic and pharmacodynamic studies to establish a clear relationship between drug exposure and therapeutic effect. These studies are essential for selecting the most promising candidates for clinical development.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
